molecular formula C15H11N3O B2367382 7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile CAS No. 327081-29-8

7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile

Cat. No.: B2367382
CAS No.: 327081-29-8
M. Wt: 249.273
InChI Key: IITOOKPVTJYHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile is a complex organic compound with the molecular formula C15H11N3O. It is known for its unique structure, which includes a pyridoquinazoline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce different amines or alcohols.

Scientific Research Applications

7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carbonitrile: Shares a similar core structure but differs in functional groups.

    2-Substituted 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazoline: Another related compound with variations in the substituents.

Uniqueness

7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7,9-dimethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c1-9-7-10(2)18-14(12(9)8-16)17-13-6-4-3-5-11(13)15(18)19/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITOOKPVTJYHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3C(=O)N12)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.